N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a carboxamide group at position 2 and a sulfonylated piperazine moiety at position 2. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest applications in agrochemical or pharmaceutical research, particularly due to the presence of halogenated aromatic rings and sulfonamide linkages, which are common in pesticidal and bioactive molecules .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N3O3S2/c22-17-13-15(3-6-18(17)24)25-21(28)20-19(7-12-31-20)32(29,30)27-10-8-26(9-11-27)16-4-1-14(23)2-5-16/h1-7,12-13H,8-11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYBLWWAEDBNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is an emerging compound in pharmaceutical research, particularly noted for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which are critical for its biological activity. The presence of halogen substituents (chlorine and fluorine) is known to enhance the lipophilicity and bioavailability of compounds, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key proteins associated with tumor growth and survival, such as Bcl-2 family proteins. The compound's ability to induce apoptosis in cancer cells has been documented through assays measuring IC50 values (the concentration required to inhibit cell growth by 50%) .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Research has shown that derivatives containing sulfonamide exhibit efficacy against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interfere with bacterial folate synthesis, thereby inhibiting growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:
- Substituent Effects : The introduction of chlorine and fluorine atoms at specific positions on the phenyl rings enhances potency. For instance, compounds with electron-withdrawing groups at the para position have shown improved antitumor activity due to increased electron density on the thiophene ring .
- Piperazine Moiety : The piperazine ring is essential for binding affinity to biological targets. Variations in substituents on this moiety can lead to significant changes in activity profiles, suggesting a need for further exploration in derivative synthesis .
Antitumor Efficacy
A study conducted on various derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating strong antitumor potential .
Antimicrobial Activity
Another investigation highlighted the antimicrobial properties of related compounds, showing effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL. This suggests that modifications in the thiophene or piperazine structures can enhance antibacterial efficacy .
Data Tables
| Biological Activity | IC50/ MIC Values | Target |
|---|---|---|
| Antitumor | 1.61 ± 1.92 µg/mL | Cancer Cell Lines |
| Antimicrobial | 31.25 µg/mL | Staphylococcus aureus |
Scientific Research Applications
Anticancer Activity
Case Studies:
- In Vitro Studies: Research has demonstrated that compounds similar to N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving MCF-7 breast cancer cells showed that derivatives of this compound can induce apoptosis, with IC50 values indicating effective concentrations for therapeutic use .
- Animal Models: In vivo studies have further validated these findings, where the administration of related compounds resulted in tumor growth suppression in mice models. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .
Other Biological Activities
Besides its anticancer properties, this compound has been explored for other therapeutic applications:
- Antimicrobial Activity: Some derivatives have shown promise as antimicrobial agents, with studies indicating their effectiveness against various bacterial strains. This suggests potential applications in treating infections alongside cancer therapy .
- Neuroprotective Effects: Preliminary studies suggest that compounds within this chemical class may also exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Summary Table of Applications
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide and piperazine moieties are prime sites for nucleophilic or electrophilic substitutions.
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Example: Substitution at the piperazine nitrogen using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) enables coupling with aryl halides under microwave irradiation (120°C, 1–2 hours) .
Oxidation and Reduction
The thiophene ring and sulfonamide group undergo redox transformations.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Thiophene Oxidation | H₂O₂ in acetic acid (60–80°C) | Formation of thiophene-1,1-dioxide derivatives | |
| Sulfonamide Reduction | LiAlH₄ in THF (reflux) | Conversion of sulfonamide to sulfinic acid or thiol derivatives |
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Controlled oxidation of the thiophene ring preserves the carboxamide functionality while introducing polar oxygen atoms, enhancing solubility.
Hydrolysis Reactions
The carboxamide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Site | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Carboxamide Hydrolysis | 6M HCl (reflux, 4–6 hours) | Cleavage to thiophene-2-carboxylic acid and aryl amine | |
| Sulfonamide Hydrolysis | NaOH (50% aqueous, 100°C) | Degradation to sulfonic acid and piperazine derivatives |
-
Hydrolysis of the carboxamide group is a critical step in metabolite formation, as noted in pharmacokinetic studies.
Cross-Coupling Reactions
The thiophene ring participates in transition-metal-catalyzed couplings for structural diversification.
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These reactions enable late-stage functionalization for structure-activity relationship (SAR) studies in drug discovery .
Electrophilic Aromatic Substitution
The electron-rich thiophene and fluorophenyl rings undergo halogenation or nitration.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Thiophene Bromination | Br₂ in CHCl₃ (0°C) | Bromination at C-4 or C-5 positions of the thiophene ring | |
| Fluorophenyl Nitration | HNO₃/H₂SO₄ (0–5°C) | Nitro group introduction at the meta position relative to fluorine |
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Bromination is regioselective, favoring the C-5 position due to electron-donating effects of the carboxamide group.
Complexation and Salt Formation
The piperazine nitrogen acts as a ligand for metal coordination or forms salts.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its combination of a thiophene core, sulfonyl-piperazine substituent, and dual fluorinated aryl groups.
Table 1: Structural and Functional Comparisons
Key Findings
Thiophene vs. Benzamide Cores :
- The thiophene backbone in the target compound distinguishes it from benzamide-based analogs like diflubenzuron and fluazuron. Thiophene rings often enhance metabolic stability and π-π stacking interactions in drug design, whereas benzamides are more common in pesticidal agents .
Sulfonyl-Piperazine vs. This flexibility may influence receptor binding kinetics in agrochemical or pharmaceutical targets .
Similar halogenation is observed in fluazuron, which targets arthropod chitin synthesis .
Diazepane vs. Piperazine Moieties :
- Compound V025-6110 substitutes piperazine with a diazepane ring, introducing a seven-membered ring that may alter steric and electronic properties. This modification could expand binding site compatibility in therapeutic applications .
Structural Insights from Crystallography and Conformational Analysis
For instance:
- Piperazine Conformation : The sulfonylated piperazine group likely adopts a chair or boat conformation, influenced by steric interactions with the 4-fluorophenyl substituent. Similar conformations are critical in SHELX-refined structures of sulfonamide derivatives .
- Thiophene Planarity : The thiophene ring is expected to remain planar, with puckering coordinates (if any) minimal compared to larger heterocycles like benzothiophene in Compound . Cremer-Pople parameters for five-membered rings could quantify deviations from planarity .
Preparation Methods
Synthesis of 3-Sulfothiophene-2-carboxylic Acid
Reagents : Thiophene-2-carboxylic acid (10.0 g, 70.4 mmol), chlorosulfonic acid (25 mL).
Procedure :
Conversion to Sulfonyl Chloride
Reagents : 3-Sulfothiophene-2-carboxylic acid (8.5 g, 40 mmol), PCl₅ (12.5 g, 60 mmol).
Procedure :
Piperazine Sulfonamide Formation
Reagents : 3-Sulfonyl chloride thiophene-2-carboxylic acid (5.0 g, 20 mmol), 4-(4-fluorophenyl)piperazine (4.2 g, 22 mmol), DMF (50 mL).
Procedure :
Amide Coupling with 3-Chloro-4-fluoroaniline
Reagents : Sulfonamide intermediate (4.0 g, 10 mmol), 3-chloro-4-fluoroaniline (1.8 g, 11 mmol), SOCl₂ (5 mL).
Procedure :
- Convert the carboxylic acid to acid chloride using SOCl₂.
- React with 3-chloro-4-fluoroaniline in THF at 0°C, then warm to 25°C for 4 hours.
- Purify by recrystallization from methanol to yield the target compound (yield: 58%).
Reaction Optimization and Challenges
Sulfonation Regioselectivity
The electron-withdrawing carboxylic acid group directs electrophilic substitution to position 4 or 5 of the thiophene ring. To achieve position 3 sulfonation, Pathway A employs a two-step strategy:
- Protection of Carboxylic Acid : Methyl ester formation (using MeOH/H₂SO₄) temporarily blocks the directing effect.
- Sulfonation and Deprotection : Sulfonate the methyl ester, then hydrolyze back to the carboxylic acid.
Data Table 1 : Sulfonation Yields Under Varied Conditions
| Protecting Group | Sulfonating Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | ClSO₃H | 25 | 12 |
| Methyl Ester | ClSO₃H | 0 | 68 |
| Methyl Ester | H₂SO₄ (fuming) | 25 | 45 |
Purification and Characterization
- Column Chromatography : Silica gel elution with DCM/MeOH (95:5) resolves sulfonamide intermediates.
- Crystallization : Methanol/water mixtures (7:3) yield high-purity crystals for X-ray analysis.
- Spectroscopic Validation :
Scalability and Industrial Feasibility
Solvent Recycling
DMF, used in sulfonamide coupling, is recovered via distillation (bp 153°C) and reused, reducing costs by 30%.
Yield Improvement Strategies
- Catalytic Additives : Adding 5 mol% DMAP accelerates amide coupling, increasing yield to 72%.
- Microwave-Assisted Synthesis : Reducing reaction time for sulfonation from 6 hours to 45 minutes at 100°C.
Applications and Derivative Synthesis
The compound serves as a key intermediate for:
Q & A
Q. Optimization Tips :
- Monitor reaction progress via HPLC or TLC to identify byproducts (e.g., incomplete sulfonylation).
- Purify intermediates using column chromatography with gradient elution (e.g., hexane/ethyl acetate) to improve yield .
What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities?
Answer:
- X-ray Crystallography : Use SHELXL for refinement to determine bond lengths, angles, and torsional conformations. For example, the sulfonyl-piperazine linkage may adopt specific dihedral angles influenced by steric effects .
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
